molecular formula C7H7BrClNO B571832 5-Bromo-2-chloro-3-ethoxypyridine CAS No. 1241752-29-3

5-Bromo-2-chloro-3-ethoxypyridine

Cat. No.: B571832
CAS No.: 1241752-29-3
M. Wt: 236.493
InChI Key: LGMDMSGQELXZEL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-ethoxypyridine: is a heterocyclic organic compound with the molecular formula C7H7BrClNO . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethoxy groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Safety and Hazards

The compound has several hazard statements including H302-H312-H315-H319-H332-H335, indicating that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-ethoxypyridine typically involves the halogenation of 3-ethoxypyridine. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-3-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-2-chloro-3-ethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-ethoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The ethoxy group provides additional stability and solubility, facilitating its use in different applications .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloro-3-ethoxypyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical reactions. The ethoxy group provides additional stability and solubility, making it suitable for various applications in research and industry .

Properties

IUPAC Name

5-bromo-2-chloro-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMDMSGQELXZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745077
Record name 5-Bromo-2-chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241752-29-3
Record name 5-Bromo-2-chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

As shown in step 2-iv of Scheme 2, phosphorous oxychloride (48.02 g, 403.6 mmol) was added to 3-bromo-5-ethoxypyridine, 1-oxide (4.4 g, 20.18 mmol) in 700 mL of DCM at RT. The reaction mixture was stirred at RT overnight. After the addition of brine, the organics were partitioned, dried over MgSO4, filtered, and the filtrate concentrated under reduced pressure. The product was purified by filtering the concentrate through a pad of silica gel and eluting the pad with ethyl acetate. The volatiles were removed under reduced pressure to provide 5-bromo-2-chloro-3-ethoxypyridine (Compound 1003, 4.3 g, 85.6%): 1H NMR (CDCl3) δ 8.1 (s, 1H), 7.32 (s, 1H), 4.15 (q, 2H), 1.6 (t, 3H).
Quantity
48.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-oxide
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-5-ethoxypyridine 1-oxide (40 g, 183 mmol) in DCM (200 mL) at 0° C. was slowly added POCl3 (159 mL, 1701 mmol) over 30 min. Then the resulting solution was warmed to 45° C. for 15 h. The mixture was concentrated and extracted with DCM (2×200 mL), dried over Na2SO4 and concentrated to give 5-bromo-2-chloro-3-ethoxypyridine (30 g, 60.9 mmol, 33.2% yield): 1H NMR (400 MHz, CD3OD) δ 8.00-7.99 (d, J=2.0 Hz, 1H), 7.65-7.64 (d, J=2.0 Hz, 1H), 4.17-4.12 (m, 2H), 1.44 (t, J=7.0 Hz, 2H); ES-LCMS m/z 235 (M+H).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
159 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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